Cas no 494210-61-6 (Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide)

Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide 化学的及び物理的性質
名前と識別子
-
- 1,1-dioxothiane-4-carbaldehyde
- NSC31166
- Ambcb5211240
- AC1L8ZS0
- CBDivE_014484
- 1-(2-FLUOROPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- 2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide
- tetrahydro-2H-Thiopyran-4-carboxaldehyde 1,1-dioxide
- 1,1-Dioxo-hexahydro-1l6-thiopyran-4-carbaldehyde
- 1,1-dioxo-1??-thiane-4-carbaldehyde
- F51866
- SY264970
- SCHEMBL1980703
- CS-W000542
- MFCD12400842
- DB-335776
- 1,1-dioxo-1
- Tetrahydro-2h-thiopyran-4-carbaldehyde1,1-dioxide
- Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide
- 494210-61-6
- AS-48599
- Z1255416808
- EN300-207997
- AKOS012322574
- E?-thiane-4-carbaldehyde
- 1,1-dioxo-1lambda6-thiane-4-carbaldehyde
- 4-methanoyltetrahydro-2h-thiopyran-1,1-dioxide
- Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide
-
- MDL: MFCD12400842
- インチ: InChI=1S/C6H10O3S/c7-5-6-1-3-10(8,9)4-2-6/h5-6H,1-4H2
- InChIKey: MKNUBLDIUFQXPI-UHFFFAOYSA-N
- ほほえんだ: C1CS(=O)(=O)CCC1C=O
計算された属性
- せいみつぶんしりょう: 162.0351
- どういたいしつりょう: 162.03506535g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 59.6Ų
じっけんとくせい
- PSA: 51.21
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-207997-0.05g |
1,1-dioxo-1lambda6-thiane-4-carbaldehyde |
494210-61-6 | 95% | 0.05g |
$151.0 | 2023-09-16 | |
Enamine | EN300-207997-0.25g |
1,1-dioxo-1lambda6-thiane-4-carbaldehyde |
494210-61-6 | 95% | 0.25g |
$320.0 | 2023-09-16 | |
Ambeed | A265373-250mg |
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide |
494210-61-6 | 95% | 250mg |
$132.0 | 2025-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IC658-50mg |
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide |
494210-61-6 | 95% | 50mg |
800.0CNY | 2021-07-15 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11647-5g |
tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide |
494210-61-6 | 95% | 5g |
$1050 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050224-250mg |
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide |
494210-61-6 | 98% | 250mg |
¥912.00 | 2024-05-11 | |
Enamine | EN300-207997-5g |
1,1-dioxo-1lambda6-thiane-4-carbaldehyde |
494210-61-6 | 95% | 5g |
$2320.0 | 2023-09-16 | |
Aaron | AR00DC3O-250mg |
2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide |
494210-61-6 | 95% | 250mg |
$84.00 | 2025-01-24 | |
1PlusChem | 1P00DBVC-100mg |
2H-Thiopyran-4-carboxaldehyde, tetrahydro-, 1,1-dioxide |
494210-61-6 | 95% | 100mg |
$83.00 | 2025-02-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY880-10g |
1,1-dioxo-1λ⁶-thiane-4-carbaldehyde |
494210-61-6 | 95% | 10g |
¥17496.0 | 2024-04-19 |
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxideに関する追加情報
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide: A Comprehensive Overview
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide, also known by its CAS Registry Number 494210-61-6, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiopyrans, which are sulfur-containing heterocyclic compounds. The molecule's structure consists of a thiopyran ring system with a carbaldehyde group and a dioxide functional group, making it highly versatile in terms of reactivity and functionality.
The thiopyran core of this compound is a six-membered ring containing one sulfur atom and one oxygen atom. The carbaldehyde group attached to the fourth position of the ring introduces additional reactivity, particularly in terms of nucleophilic addition reactions. The dioxide groups further enhance the compound's chemical properties, making it suitable for a wide range of applications.
Recent studies have highlighted the importance of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide in the field of organic synthesis. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, including potential drug candidates. The compound's ability to undergo various transformations, such as oxidation, reduction, and cyclization reactions, has made it a valuable building block in medicinal chemistry.
One of the most notable applications of this compound is in the development of anti-inflammatory agents. Scientists have discovered that Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide exhibits potent anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. This finding has opened new avenues for its use in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.
In addition to its pharmaceutical applications, Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Researchers have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical properties.
The synthesis of Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide involves a multi-step process that typically begins with the preparation of the thiopyran ring system. One common method involves the oxidation of tetrahydrothiophene derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate. The subsequent introduction of the carbaldehyde and dioxide groups requires precise control over reaction conditions to ensure high yields and product purity.
From an environmental standpoint, Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide has been shown to exhibit low toxicity towards aquatic organisms under standard laboratory conditions. However, further studies are needed to fully understand its environmental impact and degradation pathways. Regulatory agencies have classified this compound as non-hazardous under normal handling conditions; however, appropriate safety precautions should always be taken when working with chemical compounds.
In conclusion, Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-Dioxide (CAS No. 494210-61-6) is a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in organic synthesis, a potential drug candidate in medicinal chemistry, and a functional material in electronics. As research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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